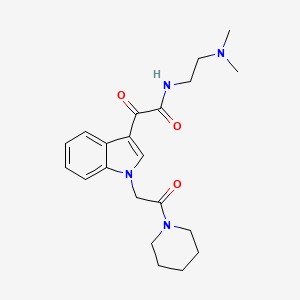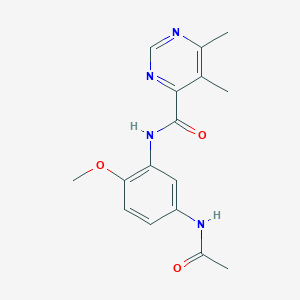
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as AMD3465, is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that plays a critical role in a variety of physiological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. AMD3465 has been shown to inhibit CXCR4 signaling and has potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is a small molecule antagonist of the CXCR4 receptor. CXCR4 is a G protein-coupled receptor that is activated by its ligand, CXCL12. Activation of CXCR4 signaling promotes cell migration, proliferation, and survival. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide binds to the CXCR4 receptor and prevents the binding of CXCL12, thereby inhibiting CXCR4 signaling.
Biochemical and Physiological Effects
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit tumor cell migration and invasion, as well as angiogenesis. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and has been studied as a potential therapy for inflammatory bowel disease. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to have neuroprotective effects and has been studied as a potential therapy for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its specificity for the CXCR4 receptor. This allows for targeted inhibition of CXCR4 signaling without affecting other signaling pathways. However, one limitation of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potential off-target effects. In addition, the pharmacokinetics of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One potential direction is the development of more potent and selective CXCR4 antagonists. In addition, the use of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with other therapies, such as chemotherapy or radiation therapy, may enhance its anti-tumor effects. Finally, the development of new preclinical models to study the effects of N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in vivo may provide further insight into its potential therapeutic applications.
Métodos De Síntesis
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-acetamido-2-methoxybenzoic acid with 2,4,5-trimethylpyrimidine-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5,6-dimethyl-1H-benzimidazole to form N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical models and has shown promise as a therapeutic agent in a variety of diseases. In cancer, CXCR4 is often overexpressed and plays a critical role in promoting tumor metastasis. N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit CXCR4 signaling and has potential as an anti-metastatic agent. In addition, N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and has been studied as a potential therapy for inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-9-10(2)17-8-18-15(9)16(22)20-13-7-12(19-11(3)21)5-6-14(13)23-4/h5-8H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLONAIPDTYYBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Acetamido-2-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

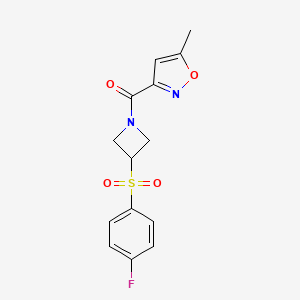
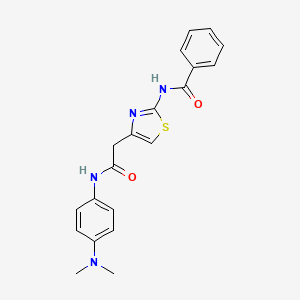
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)
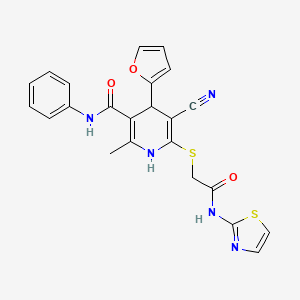
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B2799341.png)

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

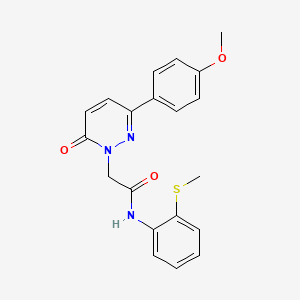
![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)
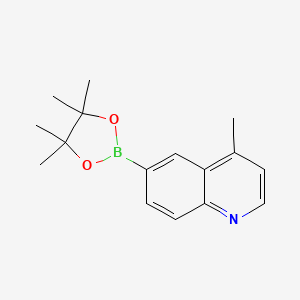

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)
